Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-
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Overview
Description
Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- typically involves the reaction of 2-methylbenzoyl chloride with 4-(2-naphthyl)-2-thiazolamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzene or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction.
Medicine: The compound’s biological activity has led to investigations into its potential therapeutic applications. It is being explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Benzamide: The simplest form of the compound, used as a starting material for various derivatives.
2-methylbenzamide: A methyl-substituted derivative with similar reactivity.
Naphthyl-substituted benzamides: Compounds with naphthyl groups that exhibit similar biological activities.
Uniqueness: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- stands out due to the presence of both a naphthyl group and a thiazole ring. This unique combination enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further adds to its utility in scientific research and industrial applications.
Biological Activity
Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-
- Molecular Formula: C16H14N2S
- Molecular Weight: 282.36 g/mol
Biological Activity
Benzamide derivatives have been extensively studied for their biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. The compound exhibits several notable properties:
-
Enzyme Inhibition:
- The compound has been identified as a potential inhibitor of specific enzymes, making it a candidate for drug development targeting diseases related to enzyme dysfunction. Its interaction with enzymes can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
- Antimicrobial Properties:
- Anticancer Activity:
The mechanism by which Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- exerts its biological effects involves several pathways:
- Enzyme Binding: The compound binds to the active sites of specific enzymes, inhibiting their activity. This action can disrupt normal cellular processes, leading to reduced inflammation or inhibited tumor growth .
- Cell Cycle Modulation: It influences cell cycle progression in cancer cells, promoting apoptosis and preventing further proliferation .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this benzamide derivative:
Comparative Analysis
To understand the uniqueness of Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-, it is helpful to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Benzamide | Simple benzamide structure | Baseline activity as an enzyme inhibitor |
2-Methylbenzamide | Methyl substitution on benzamide | Similar enzyme inhibition but less potency |
Naphthyl-substituted benzamides | Incorporates naphthyl group | Enhanced biological activity due to increased lipophilicity |
Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]- stands out due to its unique structural features combining both naphthyl and thiazole rings, which enhance its interaction with biological targets and increase its therapeutic potential.
Properties
IUPAC Name |
2-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-2-5-9-18(14)20(24)23-21-22-19(13-25-21)17-11-10-15-7-3-4-8-16(15)12-17/h2-13H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSBQGIHULJQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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